3-Chloro-5-(trifluoromethoxy)aniline

Description

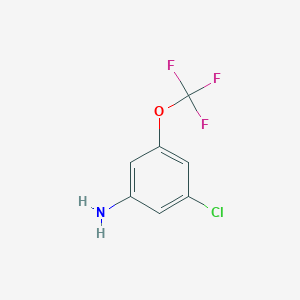

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCOAKFQLUXQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634210 | |

| Record name | 3-Chloro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151276-13-0 | |

| Record name | 3-Chloro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)aniline: A Key Building Block for Modern Drug Discovery

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-Chloro-5-(trifluoromethoxy)aniline (CAS No. 151276-13-0). It provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its role as a critical intermediate in the development of novel therapeutics. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the strategic use of this compound in medicinal chemistry.

Core Compound Profile and Physicochemical Properties

This compound is a substituted aniline that has garnered significant interest in the pharmaceutical and agrochemical industries. Its molecular structure, featuring a chlorine atom and a trifluoromethoxy group on the aniline ring, imparts unique electronic and lipophilic properties that are highly advantageous in drug design.[1] The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of the methoxy group but with profoundly different characteristics. It is metabolically more stable and significantly more lipophilic, which can enhance a molecule's ability to cross biological membranes and improve its pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| CAS Number | 151276-13-0 | PubChem[1], Advanced ChemBlocks[2] |

| Molecular Formula | C7H5ClF3NO | PubChem[1], Advanced ChemBlocks[2] |

| Molecular Weight | 211.57 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid | General chemical knowledge |

| Purity | Typically ≥98% | Advanced ChemBlocks[2] |

| Storage | Store at 0-8 °C | Advanced ChemBlocks[2] |

Strategic Importance in Medicinal Chemistry: The Role of the Trifluoromethoxy Group

The strategic placement of the trifluoromethoxy group is a key tactic in modern medicinal chemistry. Unlike a simple fluoro or trifluoromethyl substituent, the -OCF3 group offers a unique combination of properties:

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life.

-

Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. This property can improve a compound's solubility in lipids, facilitating its passage through cell membranes and the blood-brain barrier.

-

Modulation of pKa: The strong electron-withdrawing nature of the -OCF3 group can lower the pKa of the aniline's amino group, influencing its ionization state at physiological pH. This has profound effects on drug-receptor interactions and solubility.

-

Conformational Effects: The steric bulk of the -OCF3 group can influence the conformation of the molecule, potentially locking it into a bioactive conformation that enhances its binding affinity to a biological target.

The interplay of these factors makes this compound a valuable starting material for creating drug candidates with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible synthetic route can be devised based on established organic chemistry principles for related compounds. A common approach involves the multi-step synthesis starting from a more readily available precursor.

A representative, though not definitive, synthetic workflow is outlined below. The causality behind each step is critical for understanding the process:

Causality in the Synthesis:

-

Nitration: The synthesis likely begins with the nitration of 1-chloro-3-(trifluoromethoxy)benzene. The chloro and trifluoromethoxy groups are ortho-, para-directing. However, due to steric hindrance and the electronic properties of the substituents, the nitro group is directed to a position ortho to the trifluoromethoxy group and meta to the chloro group.

-

Reduction: The resulting nitro compound is then reduced to the corresponding aniline. This is a standard and highly efficient transformation in organic synthesis. Common methods include using iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst. This step is generally high-yielding and clean.

The aniline functional group of the final product is a versatile handle for a wide array of subsequent chemical transformations, including:

-

Amide bond formation (acylation)

-

Sulfonamide formation

-

Nucleophilic aromatic substitution

-

Diazotization followed by Sandmeyer or related reactions

-

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

Substituted anilines are foundational components of many kinase inhibitors, which are a major class of targeted cancer therapies. While direct public domain evidence linking this compound to a specific, marketed drug is limited, related structures are prominently featured in the patent literature for novel therapeutic agents.

For instance, the structurally similar compound, 3-chloro-5-(trifluoromethyl)aniline, is cited as a key intermediate in the synthesis of Vecrabrutinib , an investigational Bruton's tyrosine kinase (BTK) inhibitor.[3] This highlights the critical role of such halogenated and fluorinated anilines in the development of cutting-edge pharmaceuticals. The aniline moiety in these structures often serves as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding pocket.

Experimental Protocol: Representative Amide Coupling Reaction

The following is a representative, self-validating protocol for the acylation of this compound. The successful formation of the amide product can be readily verified by standard analytical techniques such as LC-MS and NMR.

Objective: To synthesize N-(3-chloro-5-(trifluoromethoxy)phenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and prevent side reactions.

-

Base Addition: Add triethylamine or pyridine to the solution. This base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add acetyl chloride dropwise to the stirred solution. The slow addition helps to maintain the low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and then with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(3-chloro-5-(trifluoromethoxy)phenyl)acetamide.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H312: Harmful in contact with skin (Acute toxicity, dermal)

-

H315: Causes skin irritation (Skin corrosion/irritation)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)

-

H332: Harmful if inhaled (Acute toxicity, inhalation)

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should not be released into the environment.

Conclusion

This compound is a sophisticated chemical building block with high strategic value for drug discovery and development. Its unique combination of metabolic stability, lipophilicity, and versatile reactivity makes it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. Understanding the underlying chemical principles and adhering to rigorous safety protocols are paramount for harnessing the full potential of this important intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

3-Chloro-5-(trifluoromethoxy)aniline physical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(trifluoromethoxy)aniline

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No: 151276-13-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data with practical insights into the characterization, handling, and application of this versatile chemical intermediate. The strategic incorporation of chloro and trifluoromethoxy substituents on the aniline scaffold imparts unique electronic and lipophilic characteristics, making it a valuable building block in the synthesis of complex bioactive molecules. This guide details self-validating experimental workflows for identity and purity confirmation, ensuring scientific integrity and reproducibility in research and development settings.

Core Compound Identification and Molecular Structure

This compound is an aromatic amine distinguished by the presence of a chlorine atom and a trifluoromethoxy group at the meta positions relative to the amino group. These substituents are critical in modulating the molecule's reactivity and physicochemical properties.

Structural Informatics:

-

SMILES: NC1=CC(OC(F)(F)F)=CC(Cl)=C1[1]

-

InChI: InChI=1S/C7H5ClF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10,11)/h1-3H,12H2[2]

-

InChIKey: LGCOAKFQLUXQAB-UHFFFAOYSA-N[2]

The diagram below illustrates the molecular structure, highlighting the key functional groups that dictate its chemical behavior. The electron-withdrawing nature of both the chlorine and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution while influencing the nucleophilicity of the amine.

Caption: Molecular structure of this compound.

Physicochemical and Spectral Properties

The physical properties of a compound are paramount for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity, a key parameter in drug design for improving membrane permeability.

Summary of Physical Data

| Property | Value | Source(s) |

| Molecular Weight | 211.57 g/mol | [1][2] |

| Exact Mass | 211.001176 Da | [2] |

| Appearance | Data not consistently available; typically an oil or low-melting solid. | |

| Storage Temperature | 0-8 °C recommended | [1] |

| Topological Polar Surface Area | 35.3 Ų | [2] |

Spectral Characterization Data

Spectroscopic analysis is the cornerstone of chemical identification and quality control. The unique electronic environment created by the substituents results in a distinct spectral fingerprint.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For this aniline derivative, characteristic peaks are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, C-Cl stretching, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group. A vapor phase IR spectrum is available for reference.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will appear as complex multiplets in the aromatic region, with their chemical shifts influenced by the deshielding effects of the chlorine and trifluoromethoxy groups. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will be significantly affected, and its signal can be identified by the characteristic quartet splitting due to coupling with the three fluorine atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern will show a prominent molecular ion peak (M⁺) at m/z corresponding to 211.57. A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

Safety, Handling, and Reactivity Profile

Understanding the hazard profile and chemical stability is non-negotiable for safe laboratory practice. As a substituted aniline, this compound should be handled with appropriate care.

GHS Hazard Identification

Based on available data for this class of compounds, this compound is classified with the following hazards:

-

H302: Harmful if swallowed[2]

-

H312: Harmful in contact with skin[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H332: Harmful if inhaled[2]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. All handling of solids or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 0-8 °C to maintain long-term stability.[1] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Contaminated containers should be treated as hazardous waste.

Role in Drug Discovery and Chemical Synthesis

Substituted anilines are foundational building blocks in medicinal chemistry. The specific combination of chloro and trifluoromethoxy groups in this molecule offers a strategic advantage in drug design.

-

Modulation of Physicochemical Properties: The trifluoromethoxy (-OCF₃) group is a well-established bioisostere of a methoxy group but with profoundly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[4]

-

Synthetic Handle: The primary amine group serves as a versatile nucleophile and a key reactive site for constructing more complex molecular architectures. It readily participates in reactions such as amide bond formation, reductive amination, and the synthesis of heterocyclic systems, which are prevalent in many pharmaceutical agents.[5]

Experimental Workflow: Identity and Purity Verification

To ensure the trustworthiness of experimental results, a robust, self-validating workflow for confirming the identity and purity of a starting material like this compound is essential. The following protocol outlines a standard procedure.

Step-by-Step Characterization Protocol

-

Physical Inspection & Solubility Test:

-

Visually inspect the sample for expected appearance and homogeneity.

-

Perform small-scale solubility tests in common NMR solvents (e.g., CDCl₃, DMSO-d₆) to select the appropriate solvent for analysis and subsequent reactions.

-

-

Mass Spectrometric Analysis:

-

Prepare a dilute solution of the sample.

-

Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or GC-MS).

-

Validation Check: Confirm the presence of the molecular ion peak at the expected m/z and the characteristic M/M+2 isotopic pattern for chlorine.

-

-

NMR Spectroscopic Analysis:

-

Prepare an NMR sample using the predetermined deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Validation Check: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns. The data must be consistent with the expected structure. The presence of the -OCF₃ group should be evident in the ¹³C spectrum.

-

-

Infrared Spectroscopic Analysis:

-

Acquire an IR spectrum of the neat sample (if liquid) or as a KBr pellet/nujol mull (if solid).

-

Validation Check: Confirm the presence of characteristic absorption bands for N-H, C-F, C-O, and C-Cl bonds.

-

-

Data Synthesis and Final Confirmation:

-

Integrate all spectral data. Each technique provides a piece of the structural puzzle, and together they should unequivocally confirm the identity and indicate the purity of this compound.

-

Compare acquired data against reference spectra or literature values where available.[3]

-

The logical flow of this multi-technique approach ensures a high degree of confidence in the material's integrity before its use in critical synthetic applications.

Sources

3-Chloro-5-(trifluoromethoxy)aniline molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of 3-Chloro-5-(trifluoromethoxy)aniline

Abstract

This compound is a halogenated aromatic amine of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a chloro and a trifluoromethoxy substituent, imparts specific electronic and lipophilic properties that are highly desirable in the design of complex bioactive molecules and functional materials. This technical guide provides a comprehensive analysis of the compound's core physicochemical properties, with a primary focus on the determination, calculation, and experimental verification of its molecular weight. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who utilize this versatile chemical building block.

Introduction to this compound

This compound is a substituted aniline derivative that serves as a crucial intermediate, or synthon, in multi-step organic synthesis. The aniline core provides a reactive amine group (-NH₂) that can readily participate in a wide array of chemical transformations, including amide bond formation, N-alkylation, and diazotization reactions.

The substituents on the aromatic ring are critical to its chemical behavior:

-

3-Chloro Group (-Cl): This halogen atom is an electron-withdrawing group via induction, influencing the electron density of the aromatic ring and the basicity (pKa) of the aniline nitrogen.

-

5-(Trifluoromethoxy) Group (-OCF₃): This is a strongly lipophilic and electron-withdrawing group. The -OCF₃ moiety is often used in drug design as a metabolically stable isostere for other functional groups. Its incorporation can significantly enhance a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets.[1]

The strategic placement of these groups makes this compound a valuable precursor for creating molecules with improved pharmacokinetic and pharmacodynamic profiles.[2][3]

Definitive Molecular Identity and Weight

The precise identification of a chemical compound is paramount for reproducibility in research and development. The molecular weight is a fundamental property derived from the molecular formula, representing the mass of one mole of the substance.

Table 1: Core Identification and Molecular Weight of this compound

| Parameter | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 151276-13-0 | [4] |

| Molecular Formula | C₇H₅ClF₃NO | [4] |

| Molecular Weight | 211.57 g/mol | [4] |

| Monoisotopic Mass | 211.0011760 Da | [4] |

| InChI | InChI=1S/C7H5ClF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10,11)/h1-3H,12H2 | [4] |

| InChIKey | LGCOAKFQLUXQAB-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)F)Cl)N | [4] |

The Significance and Calculation of Molecular Weight

While often used interchangeably in general chemistry, it is crucial for the research scientist to distinguish between molecular weight (or molar mass) and monoisotopic mass .

-

Molecular Weight: This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ) and is used for all stoichiometric calculations in the laboratory (e.g., determining the mass of reagent needed for a reaction).

-

Monoisotopic Mass: This is the exact mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ¹⁹F). It is expressed in Daltons (Da) and is the mass measured by high-resolution mass spectrometry.

Causality of Calculation: A Step-by-Step Validation

The molecular weight of 211.57 g/mol is calculated from the molecular formula C₇H₅ClF₃NO using the standard atomic weights of its constituent elements.

-

Carbon (C): 7 × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 5 × 1.008 g/mol = 5.040 g/mol

-

Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol

-

Fluorine (F): 3 × 18.998 g/mol = 56.994 g/mol

-

Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol

-

Total Molecular Weight = 211.570 g/mol

This calculation confirms the value reported in authoritative databases.[4]

Experimental Workflow: Molecular Weight Verification

In any research setting, it is essential to verify the identity and purity of starting materials. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula of a compound.

Protocol: Verification by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol describes a self-validating system to confirm the molecular weight and elemental composition of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation for analysis in positive ion mode.

-

-

Instrument Setup (ESI-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The basic aniline nitrogen is readily protonated to form the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected ion.

-

Capillary Voltage: ~3.5 kV.

-

Nebulizer Gas (N₂): Set to an appropriate pressure for stable spray formation.

-

Drying Gas (N₂): Set to a temperature (~300 °C) and flow rate sufficient to desolvate the ions.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to ensure high mass accuracy.

-

-

Data Acquisition:

-

Inject the working solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire data for approximately 1-2 minutes to obtain a high-quality averaged spectrum.

-

-

Data Analysis & Validation:

-

Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Calculated Monoisotopic Mass of M (C₇H₅ClF₃NO): 211.0012 Da

-

Calculated Exact Mass of [M+H]⁺ (C₇H₆ClF₃NO⁺): 212.0089 Da

-

-

Verification: Locate the peak corresponding to m/z 212.0089 in the acquired spectrum. The measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated mass.

-

Isotopic Pattern: A crucial validation step is to examine the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic A+2 peak will be observed at m/z 214.0060. The intensity of this peak should be approximately one-third (32%) of the monoisotopic peak at m/z 212.0089. The presence of this pattern is definitive proof of a chlorine-containing compound.

-

Caption: Workflow for Molecular Weight Verification via ESI-MS.

Safety and Handling

As a substituted aniline, this compound requires careful handling. Based on GHS classifications for this and structurally similar compounds, the following hazards are anticipated:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: Causes skin and serious eye irritation.[4]

Standard Laboratory Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust or aerosols.

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated area.

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block. While specific applications are often proprietary, its structural motifs are found in molecules targeting various areas:

-

Pharmaceuticals: The trifluoromethyl and trifluoromethoxy groups are prevalent in modern pharmaceuticals due to their ability to improve metabolic stability and cell permeability.[1][3] Aniline derivatives are core components of many kinase inhibitors used in oncology.[6]

-

Agrochemicals: The properties imparted by the halogen and trifluoromethoxy groups are also highly sought after in the development of potent and stable herbicides and pesticides.[2]

-

Materials Science: Substituted anilines can be used as precursors for specialty polymers and functional materials, such as those used in Organic Light-Emitting Diodes (OLEDs), where their electronic properties can be fine-tuned.[6]

Conclusion

The molecular weight of this compound is definitively established as 211.57 g/mol . This fundamental property is the cornerstone for its use in quantitative chemical synthesis. Understanding its calculation, experimental verification via mass spectrometry, and the influence of its unique functional groups provides researchers with the necessary knowledge to effectively and safely utilize this important chemical intermediate. Its strategic combination of a reactive amine handle with powerful electron-withdrawing and lipophilic substituents ensures its continued relevance as a building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

Title: this compound | C7H5ClF3NO | CID 23444988 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline Source: Autech Industry Co.,Limited URL: [Link]

-

Title: Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications Source: Autech Industry Co.,Limited URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-Chloro-5-(trifluoromethoxy)aniline

Introduction

3-Chloro-5-(trifluoromethoxy)aniline is a substituted aromatic amine, a class of compounds that are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the chloro, trifluoromethoxy, and amine functional groups on the aniline ring dictates the molecule's chemical reactivity, bioavailability, and metabolic stability. Therefore, unambiguous confirmation of its structure is a critical checkpoint in any research or development pipeline.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. By integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, we will construct a self-validating workflow that culminates in the unequivocal confirmation of the target structure.

Part 1: Foundational Characterization: Establishing the Molecular Identity

The initial step in any structural elucidation is to determine the molecular formula and weight. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Molecular Formula and Weight Determination via Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the expected molecular formula is C7H5ClF3NO.

-

Expert Insight: The presence of chlorine provides a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two major peaks in the mass spectrum for the molecular ion (M+), separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

The calculated monoisotopic mass for C7H5³⁵ClF3NO is 211.0012 Da.[1][2] High-resolution mass spectrometry can measure this with high precision, typically within 5 ppm, providing strong evidence for the elemental composition.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5ClF3NO | PubChem[1][2] |

| Molecular Weight | 211.57 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 211.0011760 Da | PubChem[1] |

| CAS Number | 151276-13-0 | PubChem[1] |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Operate in positive ion mode to protonate the amine group ([M+H]⁺).

-

Data Acquisition: Acquire the full scan mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of chlorine.

-

Data Analysis: Compare the measured exact mass of the monoisotopic peak with the theoretical value for C7H5ClF3NO. Verify the M+2 peak's presence and its intensity relative to the M+ peak.

Part 2: Spectroscopic Analysis for Functional Group and Connectivity Mapping

With the molecular formula established, the next phase is to map the connectivity of the atoms using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for rapidly identifying the functional groups present in a molecule.

-

Expert Insight: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, aromatic C-H and C=C bonds, and the strong absorptions associated with the C-F and C-O bonds of the trifluoromethoxy group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Two bands, characteristic of a primary amine. |

| Aromatic C-H Stretch | 3000-3100 | Sharp, medium intensity bands. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands indicating the aromatic ring. |

| C-O-C Stretch (Aryl Ether) | 1200-1250 | Strong absorption. |

| C-F Stretch (CF₃) | 1100-1200 | Very strong, broad absorptions.[3] |

| C-Cl Stretch | 700-800 | Medium to strong absorption. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and identify the key absorption bands, comparing them to established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the this compound structure.

Caption: NMR strategy for structure elucidation.

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this compound, we expect signals for the three aromatic protons and the two amine protons.

-

Expert Insight: The substitution pattern (1,3,5- or meta-substitution) is key. The three aromatic protons will appear as distinct signals. Due to their positions, they will exhibit small meta-coupling (⁴JHH), typically around 2-3 Hz. The amine protons (NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Predicted ¹H NMR Signals:

-

Aromatic Protons (3H): Expected in the range of 6.5-7.5 ppm. Due to the electron-withdrawing nature of the Cl and OCF₃ groups, the protons will be deshielded. We expect three distinct signals, each integrating to one proton, likely appearing as a triplet or a doublet of doublets, depending on the coupling constants.

-

Amine Protons (2H): A broad singlet, typically between 3.5 and 5.0 ppm, which may exchange with D₂O.

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Expert Insight: The trifluoromethoxy group has a profound effect on the ¹³C NMR spectrum. The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant of around 250-260 Hz.[4][5] The aromatic carbon directly attached to the OCF₃ group will also show a smaller quartet (²JCF).

Predicted ¹³C NMR Signals:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (100-160 ppm). The carbons directly attached to the electronegative substituents (C-N, C-Cl, C-O) will have characteristic chemical shifts.

-

Trifluoromethoxy Carbon (1C): A quartet around 120-125 ppm with a large ¹JCF coupling constant.

¹⁹F NMR is the most direct method for confirming the presence and electronic environment of the trifluoromethoxy group.[3]

-

Expert Insight: The trifluoromethoxy group attached to an aromatic ring typically appears as a sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift is sensitive to the electronic nature of the other substituents on the ring. For an OCF₃ group, the signal is expected in the range of -57 to -60 ppm (relative to CFCl₃).[4][5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate reference standard.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Part 3: Data Synthesis and Final Confirmation

The final step is to integrate the data from all analytical techniques to build an unassailable case for the structure of this compound.

Structure Confirmation Workflow

Caption: Integrated workflow for structure confirmation.

Summary of Validating Evidence:

-

Mass Spectrometry: Confirms the molecular formula C7H5ClF3NO through high-resolution mass measurement and the presence of a single chlorine atom via the characteristic 3:1 isotopic pattern for [M]⁺ and [M+2]⁺.[1]

-

IR Spectroscopy: Identifies the key functional groups: a primary amine (two N-H stretches), an aromatic ring, and strong C-F/C-O absorptions consistent with a trifluoromethoxy group.

-

¹⁹F NMR: Shows a single peak around -58 ppm, unequivocally confirming the presence of the -OCF₃ group.[4][5]

-

¹H NMR: Reveals three distinct aromatic protons with small meta-coupling constants, consistent with a 1,3,5-substitution pattern. A broad signal for the two amine protons is also observed.

-

¹³C NMR: Shows the expected number of carbon signals, including a characteristic quartet for the CF₃ carbon, confirming the trifluoromethoxy group's presence and attachment to the ring.

The convergence of these independent lines of evidence provides a robust and trustworthy confirmation of the structure as this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-5-trifluoromethoxyaniline. John Wiley & Sons, Inc. Retrieved from [Link]

-

Wyrwas, G., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethoxy)aniline: A Key Building Block for Modern Drug Discovery

Introduction: The Significance of 3-Chloro-5-(trifluoromethoxy)aniline in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention due to its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound is a valuable substituted aniline that serves as a critical building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. Its trifluoromethoxy moiety offers a distinct advantage over the more common trifluoromethyl group, providing a different steric and electronic signature for molecular design. This guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway to this compound, tailored for researchers and professionals in the fields of organic synthesis and drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-step sequence commencing with a commercially available and appropriately substituted phenol. This pathway is designed to be both efficient and amenable to laboratory-scale synthesis, leveraging modern methodologies for the introduction of the challenging trifluoromethoxy group.

The proposed synthetic route begins with 3-chloro-5-nitrophenol and proceeds through the following key transformations:

-

Xanthate Formation: Conversion of the phenolic hydroxyl group to a xanthate intermediate.

-

Oxidative Trifluoromethylation: Transformation of the xanthate to the corresponding trifluoromethyl ether.

-

Nitro Group Reduction: Reduction of the nitro functionality to the target aniline.

This strategic disconnection allows for the late-stage introduction of the amine, a versatile functional group for further derivatization in drug discovery programs.

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of S-methyl O-(3-chloro-5-nitrophenyl) carbonodithioate (Xanthate Intermediate)

The initial step in this synthetic sequence involves the conversion of the phenolic hydroxyl group of 3-chloro-5-nitrophenol into a xanthate. This transformation is a crucial prelude to the introduction of the trifluoromethoxy group. The formation of a xanthate provides a suitable substrate for the subsequent oxidative fluorination reaction.

Causality of Experimental Choices

The selection of a xanthate intermediate is predicated on its reactivity profile in subsequent trifluoromethylation reactions. Modern methods have demonstrated that aryl xanthates can be efficiently converted to aryl trifluoromethyl ethers under relatively mild conditions, avoiding the harsh reagents often associated with earlier trifluoromethoxylation protocols.

Experimental Protocol: Xanthate Formation

This protocol is adapted from established procedures for the synthesis of aryl xanthates from phenols.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-5-nitrophenol | 173.56 | 10.0 g | 57.6 mmol |

| Carbon disulfide (CS2) | 76.13 | 5.25 mL | 86.4 mmol |

| Potassium hydroxide (KOH) | 56.11 | 3.56 g | 63.4 mmol |

| Methyl iodide (CH3I) | 141.94 | 3.96 mL | 63.4 mmol |

| Anhydrous Ethanol | - | 100 mL | - |

Procedure:

-

To a stirred solution of potassium hydroxide (3.56 g, 63.4 mmol) in anhydrous ethanol (100 mL) at 0 °C, add 3-chloro-5-nitrophenol (10.0 g, 57.6 mmol) portion-wise, maintaining the temperature below 5 °C.

-

After complete addition, stir the resulting phenoxide solution for an additional 30 minutes at 0 °C.

-

Slowly add carbon disulfide (5.25 mL, 86.4 mmol) to the reaction mixture at 0 °C. The color of the solution will typically change to a deep yellow or orange.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0 °C and add methyl iodide (3.96 mL, 63.4 mmol) dropwise.

-

Stir the reaction at room temperature overnight.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water (100 mL) and dichloromethane (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude xanthate.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure S-methyl O-(3-chloro-5-nitrophenyl) carbonodithioate.

Part 2: Synthesis of 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene

This pivotal step involves the conversion of the xanthate intermediate to the desired trifluoromethyl ether. This transformation is achieved through an oxidative desulfurization-fluorination reaction.

Mechanistic Insights and Rationale

The conversion of xanthates to trifluoromethyl ethers is a complex process. Modern reagents, such as those developed for deoxyfluorination, have made this transformation more accessible. The reaction likely proceeds through a radical mechanism initiated by an electrophilic fluorine source.

Experimental Protocol: Trifluoromethylation

This protocol is based on the work of Hartwig and colleagues on the sequential xanthalation and O-trifluoromethylation of phenols.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| S-methyl O-(3-chloro-5-nitrophenyl) carbonodithioate | 263.70 | 10.0 g | 37.9 mmol |

| XtalFluor-E | 241.25 | 45.7 g | 189.5 mmol |

| Trichloroisocyanuric acid (TCCA) | 232.41 | 8.81 g | 37.9 mmol |

| Water | 18.02 | 0.68 mL | 37.9 mmol |

| 1,2-Dichloroethane (DCE) | - | 200 mL | - |

Procedure:

-

To a stirred solution of S-methyl O-(3-chloro-5-nitrophenyl) carbonodithioate (10.0 g, 37.9 mmol) in 1,2-dichloroethane (200 mL), add XtalFluor-E (45.7 g, 189.5 mmol), trichloroisocyanuric acid (8.81 g, 37.9 mmol), and water (0.68 mL, 37.9 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-chloro-3-nitro-5-(trifluoromethoxy)benzene.

Part 3: Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group to the corresponding aniline. This is a well-established and reliable transformation in organic synthesis.

Choice of Reducing Agent

Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a clean and efficient method, while the use of metals in acidic media, such as iron in the presence of hydrochloric acid, is a classic and cost-effective alternative that is well-suited for this substrate.

Sources

- 1. escholarship.org [escholarship.org]

- 2. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-Chloro-5-(trifluoromethoxy)aniline: Characterization and Interpretation for Research and Development

An In-Depth Technical Guide

Abstract

3-Chloro-5-(trifluoromethoxy)aniline (CAS No: 151276-13-0) is a critical fluorinated building block in modern synthetic chemistry, valued for its utility in the development of novel pharmaceuticals and advanced materials.[1][2] The precise arrangement of its chloro, amino, and trifluoromethoxy substituents on the aniline core imparts unique electronic properties that are highly sought after in drug design and material science.[3] Verifying the identity, purity, and structural integrity of this intermediate is paramount for reproducible and successful downstream applications. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind the spectral features, provide validated protocols for data acquisition, and present an integrated workflow for unambiguous structural confirmation.

Introduction: The Molecular Profile and its Significance

Chemical Identity

-

IUPAC Name: this compound[4]

-

Chemical Structure:

(Image Source: PubChem CID 23444988)

Rationale for Spectroscopic Scrutiny

In the context of drug discovery and materials science, the substitution pattern on an aromatic ring dictates its reactivity and physicochemical properties. For this compound, the interplay between the electron-donating amino (-NH₂) group and the strongly electron-withdrawing chloro (-Cl) and trifluoromethoxy (-OCF₃) groups creates a unique electronic landscape. The -OCF₃ group, in particular, is a valuable bioisostere for other functional groups and is known to enhance metabolic stability and membrane permeability in drug candidates.[6] Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to ensure that the correct isomer is being utilized, free from impurities that could derail complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each proton, carbon, and fluorine nucleus.

¹H NMR Analysis: Mapping the Aromatic Protons

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two amine protons. The electron-withdrawing nature of the Cl and OCF₃ groups will deshield the aromatic protons, shifting them downfield, while the electron-donating NH₂ group will have a shielding effect.

Predicted ¹H NMR Spectrum Interpretation:

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-4.5 ppm. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring are chemically distinct and will appear as multiplets (likely singlets or narrow triplets/doublets due to small meta-coupling constants) between 6.5 and 7.0 ppm.

-

H-2/H-6: These protons are ortho to the -NH₂ group and meta to the -Cl and -OCF₃ groups. They will be the most shielded of the aromatic protons.

-

H-4: This proton is situated between the two strongly electron-withdrawing groups (-Cl and -OCF₃) and will likely be the most deshielded of the three, appearing furthest downfield.

-

¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about the electronic effects of the substituents.

Predicted ¹³C NMR Spectrum Interpretation:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (100-160 ppm).

-

C-N (C-1): The carbon attached to the amino group will be significantly shielded, appearing around 148-150 ppm.

-

C-Cl (C-3): The carbon bearing the chlorine atom will be deshielded, with a chemical shift around 135 ppm.

-

C-O (C-5): The carbon attached to the trifluoromethoxy group will be highly deshielded, appearing near 150 ppm.

-

-

Trifluoromethoxy Carbon (-OCF₃): This is the most characteristic signal. It will appear as a quartet around 120-125 ppm due to the strong one-bond coupling with the three fluorine atoms (¹JC-F), typically around 255 Hz.[7] This quartet is unambiguous proof of the -OCF₃ group's presence.

¹⁹F NMR Analysis: The Definitive Signature

¹⁹F NMR is the most direct and sensitive method for confirming the presence of the trifluoromethoxy group.[8]

Predicted ¹⁹F NMR Spectrum Interpretation:

-

The three equivalent fluorine atoms of the -OCF₃ group are expected to produce a sharp singlet in the spectrum. The chemical shift for a trifluoromethoxy group attached to an aromatic ring typically falls within the range of -57 to -60 ppm (relative to CFCl₃). The absence of coupling confirms that there are no adjacent protons or other fluorine atoms.

Summary of Predicted NMR Data

| Analysis | Predicted Chemical Shift (ppm) | Multiplicity & Key Features |

| ¹H NMR | 3.5 - 4.5 | Broad Singlet (NH₂) |

| 6.5 - 7.0 | Multiplets (3 distinct aromatic protons) | |

| ¹³C NMR | 100 - 155 | 6 distinct aromatic signals |

| ~122 | Quartet (¹JC-F ≈ 255 Hz) for -OCF₃ | |

| ¹⁹F NMR | -57 to -60 | Singlet |

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is often suitable for non-polar to moderately polar compounds.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and typically 8-16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

¹⁹F NMR Acquisition: Tune the spectrometer to the fluorine frequency. ¹⁹F is a highly sensitive nucleus, so a spectrum can be acquired rapidly with a small number of scans (e.g., 16-32).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (¹H, ¹³C) or an external standard (¹⁹F).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule based on their vibrational frequencies.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by absorptions corresponding to the N-H, C-F, C-O, and C-Cl bonds, as well as the aromatic ring system.

-

N-H Stretching: The primary amine (-NH₂) will exhibit two characteristic sharp-to-medium bands in the region of 3350-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

Aromatic C-H Stretching: A sharp band or series of bands will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Overtone and combination bands typically appear in the 1650-2000 cm⁻¹ region, and fundamental ring stretching vibrations occur between 1450-1600 cm⁻¹.

-

C-O-C Stretching: A strong band associated with the asymmetric stretch of the aryl-ether linkage will be present, typically in the 1200-1280 cm⁻¹ region.

-

C-F Stretching: The trifluoromethoxy group will produce very strong and characteristic absorption bands in the 1050-1250 cm⁻¹ region, often obscuring other signals in this fingerprint area.

-

C-Cl Stretching: A medium to strong absorption corresponding to the C-Cl stretch is expected in the 600-800 cm⁻¹ range.

Summary of Key IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3350 - 3500 | Medium (two bands) |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| C=C Stretch | 1450 - 1600 | Medium to Strong | |

| Aryl Ether (-O-Ar) | C-O Stretch | 1200 - 1280 | Strong |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1050 - 1250 | Very Strong |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 | Medium to Strong |

Protocol for FT-IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks for interpretation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Analysis of the Mass Spectrum

For this compound (C₇H₅ClF₃NO), the Electron Ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 211, corresponding to the molecular weight of the compound with the most abundant chlorine isotope (³⁵Cl).

-

Isotopic Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (~24.2%), a second peak will be observed at m/z 213 with an intensity that is approximately one-third (32.5%) of the M⁺ peak. This M/M+2 ratio is a definitive indicator of the presence of a single chlorine atom.[9]

-

Key Fragmentation: Common fragmentation pathways for such molecules may include the loss of radicals or neutral molecules, leading to fragment ions such as:

-

[M - Cl]⁺ at m/z 176

-

[M - OCF₃]⁺ at m/z 126

-

Loss of HCN from the aniline ring structure.

-

Summary of Expected Mass Fragments (EI-MS)

| m/z Value | Identity | Significance |

| 211 | [M]⁺ | Molecular ion with ³⁵Cl |

| 213 | [M+2]⁺ | Isotopic peak with ³⁷Cl (confirms one Cl atom) |

| 176 | [M - Cl]⁺ | Loss of chlorine radical |

| 126 | [M - OCF₃]⁺ | Loss of trifluoromethoxy radical |

Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization source, typically at 70 eV, to induce fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and the M+2 isotopic peak. Compare the observed fragmentation pattern with predicted pathways to further confirm the structure.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. The workflow below illustrates a logical and self-validating approach to confirming the structure of this compound.

Caption: Integrated workflow for the structural verification of this compound.

This workflow demonstrates a cascading logic. MS first confirms the elemental composition and molecular weight. IR then provides rapid verification of the essential functional groups. Finally, the full suite of NMR experiments delivers the unambiguous, high-resolution structural proof, confirming the specific isomeric arrangement of the substituents.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its effective use in research and development. Through the integrated application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS, one can definitively confirm its molecular structure, purity, and identity. The characteristic ¹³C NMR quartet of the -OCF₃ group, the M/M+2 isotopic pattern in the mass spectrum, the dual N-H stretches in the IR, and the distinct aromatic proton pattern in the ¹H NMR spectrum collectively form a unique spectroscopic fingerprint. This guide provides the foundational data and validated protocols necessary for scientists to confidently utilize this valuable chemical intermediate in their synthetic endeavors.

References

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

PubChem. This compound. [Link]

-

Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Link]

-

PubMed Central (PMC). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

DC Fine Chemicals. Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. [Link]

-

Connected Papers. (2025, July 31). Substituted aniline: Significance and symbolism. [Link]

-

National Institutes of Health (NIH). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

PubMed Central (PMC), NIH. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

SpectraBase. 3-Chloro-5-trifluoromethoxyaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Refubium - Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]

-

National Institute of Standards and Technology (NIST). m-Chloroaniline - NIST WebBook. [Link]

Sources

- 1. Michlalah College | Virtual tour generated by Panotour [michlala.edu]

- 2. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 3. Buy 3-Chloro-5-(trifluoromethyl)aniline | 69411-05-8 [smolecule.com]

- 4. This compound 98% | CAS: 151276-13-0 | AChemBlock [achemblock.com]

- 5. This compound | C7H5ClF3NO | CID 23444988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m-Chloroaniline [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-(trifluoromethoxy)aniline

<

Abstract

This comprehensive technical guide provides a detailed examination of the mass spectrometric analysis of 3-Chloro-5-(trifluoromethoxy)aniline, a key building block in contemporary drug discovery and development.[1][2] Aimed at researchers, analytical scientists, and professionals in pharmaceutical development, this document outlines the core principles and practical methodologies for the robust characterization of this halogenated aromatic amine. We delve into the rationale behind ionization technique selection, propose detailed fragmentation pathways for both Electron Ionization (EI) and Electrospray Ionization (ESI), and provide step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The guide emphasizes the causality behind experimental choices to ensure scientific integrity and generate reliable, reproducible data.

Introduction

This compound is an aromatic amine whose structure is adorned with both a chlorine atom and a trifluoromethoxy group. These substituents impart unique electronic properties and metabolic stability, making it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Accurate and unambiguous characterization of such intermediates is paramount to ensure the quality, safety, and efficacy of the final drug product. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[3][4][5] This guide will explore the mass spectrometric behavior of this molecule in detail.

Physicochemical Properties & Analytical Considerations

Understanding the fundamental properties of this compound is critical for designing an effective mass spectrometry-based analytical method. These properties dictate the choice of sample preparation, chromatography, and ionization technique.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₇H₅ClF₃NO | [6] | Determines the theoretical monoisotopic and average mass. |

| Molecular Weight | 227.57 g/mol | [6] | Used for calculating concentrations and confirming nominal mass. |

| Monoisotopic Mass | 226.99879 Da | [6] | Essential for high-resolution mass spectrometry (HRMS) for elemental composition confirmation. |

| Structure | PubChem | The presence of an aniline group suggests easy protonation for ESI. The overall structure is suitable for GC volatility. | |

| Predicted LogP | 3.1 | [6] | Indicates moderate lipophilicity, suitable for reversed-phase LC and suggesting good solubility in organic solvents. |

Ionization Technique Selection: A Deliberate Choice

The choice of ionization source is the most critical parameter in MS method development. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, serving complementary purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds. Given its boiling point and structure, this compound is well-suited for GC analysis.[7][8] EI is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[9][10]

-

Expected Behavior: The high energy of EI (typically 70 eV) will produce a molecular ion (M•+) that is often of low abundance, followed by a series of characteristic fragment ions.[9][12]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is the cornerstone of modern pharmaceutical analysis, particularly for compounds that may be thermally labile or require minimal sample preparation.[3][4][13] ESI is a soft ionization technique that gently transfers analyte ions from a liquid phase to the gas phase, typically preserving the molecular species.[14][15]

-

Why Choose ESI? ESI is highly efficient for polar molecules, and the basic aniline group of the target compound is readily protonated in the acidic mobile phases commonly used in reversed-phase LC.[16][17] This results in a strong signal for the protonated molecule, [M+H]⁺, providing clear molecular weight information. This is crucial for quantitative analysis and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.[18]

-

Expected Behavior: In positive ion mode ESI, the dominant ion observed will be the protonated molecule at m/z 228. This ion can then be isolated and fragmented via Collision-Induced Dissociation (CID) to generate structural information.[14]

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

GC-MS Protocol

This workflow is designed for qualitative analysis and purity assessment.

Caption: Standard workflow for GC-MS analysis.

Instrumentation Parameters:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| GC Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent) | A standard non-polar column provides good peak shape for aromatic compounds. |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas standard for GC-MS. |

| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | A typical temperature program to elute the analyte with good peak shape. |

| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |

| MS Scan Range | m/z 50 - 300 | Covers the molecular ion and all expected significant fragments. |

LC-MS/MS Protocol

This workflow is optimized for both qualitative confirmation and high-sensitivity quantitation using tandem mass spectrometry.

Caption: LC-MS/MS workflow for targeted analysis.

Instrumentation Parameters:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| LC Column | C18, 50 mm x 2.1 mm, 2.7 µm particle size | Standard reversed-phase column for small molecule analysis. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for efficient ESI+ ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the moderately lipophilic analyte. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient for efficient elution and separation from impurities. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Ion Source | ESI, Positive Ion Mode | The aniline is basic and readily forms [M+H]⁺. |

| Precursor Ion | m/z 228.0 | The protonated monoisotopic mass of the analyte. |

| Collision Energy | 15-30 eV (Optimize for instrument) | Energy required to induce characteristic fragmentation. |

Fragmentation Analysis & Spectral Interpretation

The structural features of this compound—an aromatic ring, an amine group, a chlorine atom, and a trifluoromethoxy group—give rise to predictable fragmentation pathways.

Proposed EI Fragmentation Pathway

Under EI conditions, the molecular ion (M•+, m/z 227/229) is formed first. The presence of chlorine results in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1. Fragmentation proceeds via several competing pathways.[9][10]

Caption: Proposed EI fragmentation of the analyte.

-

Loss of Trifluoromethyl Radical (•CF₃): A primary fragmentation is the cleavage of the C-O bond to lose the trifluoromethoxy group, or more commonly, the robust C-F bonds lead to the loss of a trifluoromethyl radical, yielding an ion at m/z 158/160 .[19][20]

-

Loss of Trifluoromethoxy Radical (•OCF₃): Cleavage of the Ar-O bond results in the loss of the trifluoromethoxy radical, producing a chloroaniline radical cation at m/z 142/144 .

-

Loss of Chlorine Radical (•Cl): Cleavage of the strong Ar-Cl bond can lead to an ion at m/z 192 .

-

Further Fragmentation: The ion at m/z 142/144 can subsequently lose HCN (27 Da), a characteristic fragmentation of anilines, to yield an ion at m/z 115/117 .[21][22]

Table of Predicted EI Fragments:

| m/z (Nominal) | Proposed Formula | Identity/Neutral Loss |

|---|---|---|

| 227/229 | [C₇H₅ClF₃NO]⁺• | Molecular Ion (M⁺•) |

| 192 | [C₇H₅F₃NO]⁺• | [M - Cl]⁺• |

| 158/160 | [C₇H₅ClNO]⁺ | [M - CF₃]⁺ |

| 142/144 | [C₆H₅ClN]⁺ | [M - OCF₃]⁺ |

Proposed ESI-MS/MS (CID) Fragmentation Pathway

In ESI, the protonated molecule [M+H]⁺ at m/z 228/230 is the precursor ion for MS/MS analysis. CID fragmentation of this even-electron ion proceeds through different mechanisms than EI.[14]

Caption: Proposed CID fragmentation of [M+H]⁺.

-

Loss of HF: A common loss from trifluoromethyl or trifluoromethoxy groups under CID conditions is the neutral loss of hydrogen fluoride (20 Da), leading to a fragment ion at m/z 208/210 .

-

Loss of the OCF₃ group: The protonated molecule can lose the trifluoromethoxy group entirely, potentially through complex rearrangements, leading to a protonated chloroaniline ion at m/z 127/129 .

Table of Predicted MS/MS Fragments:

| Precursor m/z | Product m/z | Proposed Neutral Loss |

|---|---|---|

| 228/230 | 208/210 | HF (20 Da) |

| 228/230 | 127/129 | CF₃OH (rearrangement) or similar |

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS, which provide complementary information. GC-EI-MS offers a detailed fragmentation pattern for confident structural confirmation, while LC-ESI-MS/MS provides clear molecular weight data and is ideal for sensitive quantitation. The proposed fragmentation pathways, based on established chemical principles, serve as a reliable guide for spectral interpretation. By carefully selecting the appropriate technique and optimizing instrumental parameters as outlined in this guide, researchers can achieve robust and accurate characterization of this important pharmaceutical intermediate, ensuring the integrity of their drug development pipeline.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lin, D., et al. (2000). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology. [Link]

-

Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

-

Li, Y., et al. (2024). [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry]. PubMed. [Link]

-

Kagramanov, N.D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]

-

Bol.com. Electron Ionization Mass Spectrometry of Halogenated Anilines. [Link]

-

Xue, J., et al. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

-